molecular formula C12H19N3O7S B1329993 S-Acetylglutathione CAS No. 3054-47-5

S-Acetylglutathione

Cat. No. B1329993
CAS RN: 3054-47-5
M. Wt: 349.36 g/mol
InChI Key: FVRWSIPJNWXCEO-UHFFFAOYSA-N
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Description

S-Acetylglutathione is an S-acylglutathione in which the S-acyl group is specified as acetyl . It has a role as an anti-HSV-1 agent and an apoptosis inducer . It is an important element of the antioxidant system that protects cells against the effects of oxidative stress .


Synthesis Analysis

An efficient one-step synthesis of S-acetyl-l-glutathione has been developed in a DMF–TFA mixed solvent with CoCl2 as a catalyst . This process not only has the advantages of selective acylation of the glutathione thiol group without involving the free amino but also highlights recycling of the relatively costly solvent TFA, which improves the yield to 91% and quality to 99.7% .


Molecular Structure Analysis

The molecular formula of S-Acetylglutathione is C12H19N3O7S . The IUPAC name is (2S)-5-[[ (2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid . The InChIKey is FVRWSIPJNWXCEO-YUMQZZPRSA-N .


Chemical Reactions Analysis

Glutathione S-transferases play a crucial role in the reaction mechanism of S-Acetylglutathione .


Physical And Chemical Properties Analysis

The molecular weight of S-Acetylglutathione is 349.36 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Scientific Field: Clinical Nutrition & Dietetics

    • Application : S-Acetylglutathione is used in the study of its impact on the levels of Glutathione in plasma and in erythrocytes of healthy volunteers .
    • Methods : A single dose, randomised, open-label, two-sequence, two-period, cross-over bioavailability study of S-Acetylglutathione compared to Glutathione, as reference product, in healthy volunteers was performed .
    • Results : The study found that S-Acetyl-glutathione (SAG) is a Glutathione precursor which is more stable in plasma, it is taken up directly by the cells and later converted to Glutathione .
  • Scientific Field: Nutritional Science

    • Application : S-Acetylglutathione is studied for its role in supporting Glutathione levels through dietary interventions .
    • Methods : Research is conducted to understand the effects of nutritional interventions, including amino acids, vitamins, minerals, phytochemicals, and foods on circulating Glutathione .
    • Results : The research suggests that these nutritional strategies may have important effects on circulating Glutathione which may translate to clinical benefit .
  • Scientific Field: Clinical Medicine

    • Application : S-Acetylglutathione is used in clinical medicine for its potential to provide intracellular antioxidant support, support healthy cell function and healthy aging, support detoxification, support a healthy immune response, support amino acid transport across cell membranes, and enhance the antioxidant activity of vitamins C and E .
    • Methods : The stability of S-acetylglutathione through the intestinal wall and the plasma is well documented in the literature. Oral intake of S-acetylglutathione increases total glutathione and percent-reduced glutathione .
    • Results : S-acetylglutathione has been shown to be more stable in plasma and more effective than glutathione in replenishing the cell levels of glutathione depleted by viral infections .
  • Scientific Field: Oncology

    • Application : S-Acetylglutathione exhibits an interesting non-GSH-dependent activity that induces apoptosis in some human tumor cell lines in vitro .
    • Methods : In vitro studies are conducted to understand the effects of S-Acetylglutathione on human tumor cell lines .
    • Results : The research suggests that S-Acetylglutathione may have potential therapeutic applications in oncology .
  • Scientific Field: Metabolic Health

    • Application : S-Acetylglutathione is used in the study of metabolic health, particularly in the context of its role as an antioxidant involved in many metabolic and cell cycle-associated cell functions .
    • Methods : Research involves the administration of S-Acetylglutathione and the subsequent monitoring of its impact on various metabolic functions .
    • Results : Increasing plasma levels of Glutathione, which S-Acetylglutathione can contribute to, may have beneficial systemic effects and may be of therapeutic relevance .
  • Scientific Field: Neurodegenerative Disorders

    • Application : S-Acetylglutathione has been studied for its potential role in neurodegenerative disorders such as Parkinson’s disease .
    • Methods : Research involves the administration of S-Acetylglutathione and monitoring its effects on neurodegenerative conditions .
    • Results : While there is limited scientific evidence to support using glutathione to prevent or manage any health condition, some studies suggest that it may have potential benefits in the context of neurodegenerative disorders .

Safety And Hazards

Taking glutathione long-term has been linked to lower zinc levels . Inhaled glutathione may trigger asthma attacks in people who have asthma . Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

S-Acetylglutathione appears as a promising new lymphoma cell apoptosis inducer with potential clinical value for lymphoma patients . Augmentation of the mitochondrial GSH pool under GSH-deficient conditions may be a valuable tool in treating retinal disorders, such as age-related macular degeneration and optic neuropathies, whose pathologies have been associated with mitochondrial dysfunction .

properties

IUPAC Name

5-[[3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWSIPJNWXCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952839
Record name 5-({3-(Acetylsulfanyl)-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-acetyl-L-glutathione

CAS RN

3054-47-5
Record name 5-({3-(Acetylsulfanyl)-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-acetylglutathione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
JU Vogel, J Cinatl, N Dauletbaev, S Buxbaum… - Medical microbiology …, 2005 - Springer
… These obstacles may be overcome by a novel glutathione derivative S-acetylglutathione (S-GSH), which is more stable in plasma and taken up directly by cells with subsequent …
Number of citations: 50 idp.springer.com
JG Okun, S Sauer, S Bähr, H Lenhartz… - Journal of inherited …, 2004 - Springer
… In this study we show that addition of S-acetylglutathione to the medium raised intracellular glutathione content in cultured ¢broblasts from patients with glutathione synthetase de¢ciency…
Number of citations: 19 idp.springer.com
B Donnerstag, G Ohlenschläger, J Cinatl, M Amrani… - Cancer letters, 1996 - Elsevier
The effect of reduced glutathione (GSH) and S-acetylglutathione (S-acglu) treatment on several tumor cell lines and normal cells in vitro was investigated. GSH and S-acglu applied at …
Number of citations: 36 www.sciencedirect.com
R Locigno, J Pincemail, A Henno… - International …, 2002 - spandidos-publications.com
Reduced apoptosis is associated to cancer development. Agents able to restore the programmed cell death responsiveness of cancer cells are foreseen as potential effective cancer …
Number of citations: 13 www.spandidos-publications.com
R Di Paola, S Modafferi, R Siracusa, M Cordaro… - International journal of …, 2022 - mdpi.com
Liver fibrosis, depending on the stage of the disease, could lead to organ dysfunction and cirrhosis, and no effective treatment is actually available. Emergent proof supports a link …
Number of citations: 12 www.mdpi.com
B Donnerstag, G Ohlenschläger, J Cinatl, M Amrani… - Cancer Letters, 1997 - infona.pl
Erratum to Reduced glutathione and S-acetylglutathione as selective apoptosis-inducing agents in cancer therapy [Cancer Lett. 110 (1996) pp. 63-70] … Erratum to Reduced …
Number of citations: 2 www.infona.pl
H Eiberg, J Mohr - Human genetics, 1986 - Springer
… Isoelectric focusing polyacrylamide gel incubated with the substrate S-acetylglutathione for FGH typing. Lanes 1 and 3 represent the FGH 21 phenotype, and lanes 2 and 4 represent …
Number of citations: 34 idp.springer.com
V Las - phillipscliniclv.com
… S-acetylglutathione through the intestinal wall and the plasma is well documented in the literature. Oral intake of S-acetylglutathione … Mechanism of Absorption S-acetylglutathione, a lipid…
Number of citations: 0 www.phillipscliniclv.com
L Uotila - Methods in Enzymology, 1981 - Elsevier
… A method analogous to that for S-acetylglutathione is used in which thiolpropionic acid is the acylating agent. The ethanol … Purification is the same as for S-acetylglutathione. …
Number of citations: 37 www.sciencedirect.com
S Kordic, I Cummins, R Edwards - Archives of biochemistry and biophysics, 2002 - Elsevier
… Unlike other SFGHs, the enzyme from Arabidopsis actively hydrolyzed Sacetylglutathione. AtSFGH activity was inhibited by heavy metals and sulfhydryl alkylating agents, but was …
Number of citations: 53 www.sciencedirect.com

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